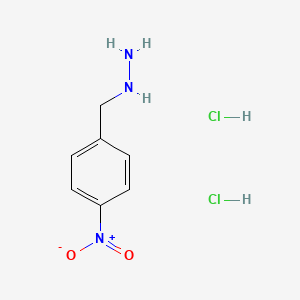

(4-Nitrobenzyl)hydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Nitrobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11Cl2N3O2 . It has a molecular weight of 240.09 and appears as a powder .

Synthesis Analysis

While specific synthesis methods for “(4-Nitrobenzyl)hydrazine dihydrochloride” were not found, related compounds such as Schiff bases have been synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis

The molecular structure of “(4-Nitrobenzyl)hydrazine dihydrochloride” consists of a benzene ring attached to a nitro group and a hydrazine group .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Nitrobenzyl)hydrazine dihydrochloride” were not found, related compounds such as 4-nitrobenzaldehyde have been reduced to 4-aminobenzaldehyde using RhCu bimetallic nanoparticles .Physical And Chemical Properties Analysis

“(4-Nitrobenzyl)hydrazine dihydrochloride” is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Proteomics Research

“(4-Nitrobenzyl)hydrazine dihydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a sample.

Synthesis of Benzyloxybenzaldehyde Derivatives

This compound can be used in the synthesis of benzyloxybenzaldehyde derivatives . These derivatives are prepared by the reactions of 4-nitrobenzyl bromide with various aldehydes such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), and 2-hydroxy-4-methoxybenzaldehyde .

Synthesis of Benzofuran Derivatives

When the reaction time is quite long, benzofuran derivatives are obtained by the reactions of ortho-hydroxyaldehydes with the 4-nitrobenzyl bromide . Benzofurans are important heterocyclic compounds that exhibit remarkable biological activities and represent useful building blocks in the syntheses of natural products .

Development of Amyloid-Specific Imaging Agents

Some benzofuran derivatives have been used as potential positron emission tomography tracers targeting amyloid plaques in Alzheimer’s disease . Additional structural changes to the benzofuran derivatives may lead to the development of useful amyloid-specific imaging agents .

Performance Enhancement in Perovskite Films

Hydrazine salts, including “(4-Nitrobenzyl)hydrazine dihydrochloride”, can be used as additives to promote the performance of perovskite films . The addition of the hydrazine salt effectively inhibited the oxidation of Sn2+ into Sn4+ in the perovskite film and adjusted the crystallization process at the same time .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “(4-Nitrobenzyl)hydrazine dihydrochloride” and related compounds could involve their potential applications in various fields. For instance, pyrazole-containing compounds, which can be synthesized from hydrazine derivatives, have been found to be useful in biological, physical-chemical, material science, and industrial fields .

Wirkmechanismus

Target of Action

Hydrazine derivatives are known to interact with various biological targets, often acting as reducing agents .

Mode of Action

The mode of action of (4-Nitrobenzyl)hydrazine dihydrochloride involves redox reactions. The kinetics of the redox reaction between naphthol green B and hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium . The redox reaction displayed a stoichiometry of 1:1 and obeys the rate law: -d[NGB3-]/dt=k2[NGB3-][N2H4.2HCl]. Change in hydrogen ion concentration of the reaction medium has no effect on the rate of the reaction .

Biochemical Pathways

It’s known that hydrazine derivatives can participate in various redox reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

As a solid compound, its bioavailability would depend on factors such as solubility, stability, and the method of administration .

Result of Action

It’s known that hydrazine derivatives can participate in redox reactions, which can lead to various molecular and cellular changes .

Action Environment

The action of (4-Nitrobenzyl)hydrazine dihydrochloride can be influenced by environmental factors such as pH, temperature, and ionic strength . For example, the rate of the redox reaction between naphthol green B and hydrazine dihydrochloride decreases with an increase in the ionic strength of the reaction medium .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;;/h1-4,9H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNLXWJQLNRMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrobenzyl)hydrazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2846201.png)

![benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2846202.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)

![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)